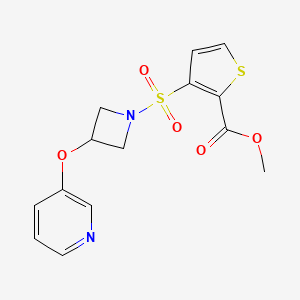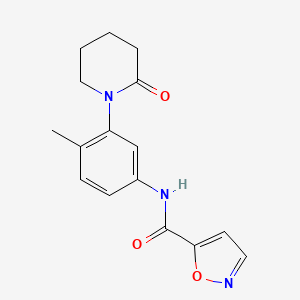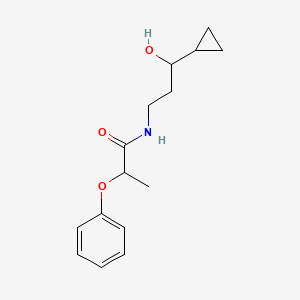![molecular formula C21H21NO4S B2750655 [4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate CAS No. 305341-18-8](/img/structure/B2750655.png)
[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MSB" and has been synthesized using various methods. MSB has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
MSB is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. MSB has also been found to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
MSB has been found to exhibit anti-inflammatory and analgesic effects in various animal models. MSB has also been found to reduce the production of pro-inflammatory cytokines and chemokines. MSB has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSB has several advantages for use in lab experiments, including its ease of synthesis, low cost, and high purity. However, MSB has limitations, including its low solubility in water and its potential to degrade over time.
Direcciones Futuras
There are several future directions for research involving MSB. One area of research is the development of new drugs based on the structure of MSB. Another area of research is the synthesis of new luminescent materials using MSB. Additionally, MSB can be further studied for its potential applications in the detection of metal ions and in the development of new materials for use in electronic devices.
Métodos De Síntesis
MSB can be synthesized using various methods, including the reaction of 4-aminonaphthalene-1-sulfonamide with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with butanoic anhydride to obtain MSB. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
MSB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. MSB has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. MSB has also been used in the synthesis of luminescent materials and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-3-6-21(23)26-20-14-13-19(17-7-4-5-8-18(17)20)22-27(24,25)16-11-9-15(2)10-12-16/h4-5,7-14,22H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYGXSAAAQVEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)
![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)
![3,4-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750576.png)
![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)




![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)
![Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2750593.png)
